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Get Quote

Executive Summary & Core Utility
Pyrene-PEG4-COOH (Pyrene-PEG4-acid) is a high-performance fluorescent probe designed

to overcome the hydrophobicity limitations of traditional pyrene reagents. While the pyrene

moiety provides exceptional sensitivity to the local microenvironment (polarity sensing via

vibronic band ratios) and long fluorescence lifetimes, the inclusion of a tetra-ethylene glycol

(PEG4) spacer is the critical engineering feature.

This hydrophilic spacer serves two mechanistic functions:

Solubility Enhancement: It disrupts the strong

-

stacking aggregation tendencies of the pyrene rings in aqueous media, preserving quantum
yield.

Steric Accessibility: It extends the fluorophore away from the conjugation site, reducing

quenching interactions with the target biomolecule (protein/nanoparticle surface).
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This guide provides the definitive physicochemical data, self-validating characterization

protocols, and bioconjugation workflows required for high-fidelity labeling.

Physicochemical Specifications
The following data aggregates specific product specifications with photophysical constants

derived from the core pyrene chromophore.

Property Value / Descriptor Context

Molecule Name Pyrene-PEG4-acid (Pyrene-PEG4-COOH)

Molecular Weight 495.57 Da Formula:

Excitation Maxima (

)
343 nm, 326 nm, 313 nm

Characteristic pyrene vibronic

structure

Emission Maxima (

)
377 nm, 397 nm

Monomer emission (solvent

dependent)

Molar Extinction Coeff.[1] (

)
~40,000 – 42,000 M⁻¹cm⁻¹

At 343 nm (in MeOH/DMSO)

[1, 2]

Solubility DMSO, DMF, DCM
Limited aqueous solubility

without conjugation

Reactive Group Carboxylic Acid (-COOH)
Requires activation (e.g.,

EDC/NHS)
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Critical Technical Note on

: The molar extinction coefficient (

) of pyrene derivatives is solvent-dependent. While ~40,000 M⁻¹cm⁻¹ is the

standard accepted value for the pyrene chromophore at

(343 nm), precise quantification requires the Self-Validation Protocol (Section 3) due

to potential batch-to-batch purity variations.

Protocol: Self-Validating Determination of
Do not rely blindly on literature values for critical quantitative assays (e.g., Degree of Labeling).

Perform this linearity check to establish the exact

for your specific solvent system.

Reagents
Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Assay Solvent: Methanol or PBS (matching your final application buffer, if solubility permits).

Equipment: UV-Vis Spectrophotometer (Quartz cuvette, pathlength

cm).

Workflow
Stock Preparation: Dissolve 1 mg of Pyrene-PEG4-COOH (MW 495.6) in 1 mL DMSO to

create a ~2 mM stock solution.

Calculation:

.
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Dilution Series: Prepare 5 dilutions in the Assay Solvent ranging from 0

M to 50

M (e.g., 5, 10, 20, 30, 40

M).

Spectral Scan: Scan from 250 nm to 450 nm. Note the absorbance (

) at

(approx. 343 nm).[2][3]

Data Analysis: Plot

(y-axis) vs. Concentration (M) (x-axis).

Calculation: Perform a linear regression (

). The slope

is the Molar Extinction Coefficient (

) in M⁻¹cm⁻¹.

Bioconjugation Workflow: Protein Labeling
This protocol describes the conjugation of Pyrene-PEG4-COOH to a protein (e.g., BSA, IgG)

via lysine residues using EDC/NHS activation.

Mechanism
The carboxyl group on the probe is activated to a semi-stable NHS-ester, which then reacts

with primary amines on the protein to form a stable amide bond.

Diagram: Conjugation Logic

Pyrene-PEG4-COOH
(Solvent: DMSO)

Activation Step
+ EDC / NHS
(15 min, RT)

Dissolve Active NHS-Ester
(In situ)

Forms Coupling Reaction
+ Protein (pH 8.3)

(2-4 hrs, RT)

Mix Purification
(Desalting Column / Dialysis)

Remove free dye

Crude Conjugate Pyrene-Labeled Protein
(Ready for Analysis)

Pure
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Figure 1: Step-by-step workflow for the chemical conjugation of Pyrene-PEG4-COOH to

biomolecules.

Step-by-Step Methodology
Activation:

Dissolve Pyrene-PEG4-COOH in dry DMSO (10 mM).

Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

Incubate for 15–30 minutes at Room Temperature (RT) to generate the NHS-active ester.

Coupling:

Prepare protein solution in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid amine-containing

buffers like Tris.

Add the activated dye solution to the protein dropwise. Recommended molar ratio: 10:1

(Dye:Protein).

Incubate for 2 hours at RT or overnight at 4°C in the dark.

Purification:

Remove excess unreacted dye using a Sephadex G-25 desalting column or dialysis (10

kDa MWCO) against PBS.

Validation: The eluate should be clear of free dye (which often precipitates or elutes much

later).

Data Analysis: Degree of Labeling (DOL)
To quantify the number of pyrene molecules conjugated per protein molecule, use the following

derivation of the Beer-Lambert Law. This requires the absorbance values at 280 nm (protein)

and 343 nm (dye).
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Correction Factor (CF)
Pyrene absorbs slightly at 280 nm. You must correct the protein absorbance.

Note: Determine this CF experimentally during your

validation step.

DOL Formula
Variable Description

Absorbance of conjugate at 343 nm (Dye max)

Absorbance of conjugate at 280 nm (Protein

max)

Molar extinction coeff. of protein (e.g., IgG

210,000 M⁻¹cm⁻¹)

Molar extinction coeff. of Pyrene-PEG4 (

42,000 M⁻¹cm⁻¹)

Diagram: Analytical Logic
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Figure 2: Logic flow for calculating the Degree of Labeling (DOL) from raw spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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